N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Overview
Description
The compound appears to be an organic molecule with several functional groups. It contains a methoxyphenyl group, a trifluoromethyl group, and a benzothiazinone group. These groups could potentially confer interesting chemical properties to the molecule.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the benzothiazinone ring, possibly through a cyclization reaction, and the introduction of the trifluoromethyl and methoxyphenyl groups through substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The benzothiazinone ring is a seven-membered ring with one sulfur and one nitrogen atom, which could potentially have interesting electronic properties.Chemical Reactions Analysis
Again, without specific studies, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the trifluoromethyl group could make the compound somewhat electrophilic, and the benzothiazinone ring could potentially participate in various ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group could make the compound somewhat polar, and the benzothiazinone ring could potentially confer stability.Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has demonstrated that derivatives of N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide exhibit significant antimicrobial and antitumor activities. Novel compounds synthesized from 3-methoxyphenol showed enhanced in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. Specifically, certain derivatives displayed high inhibitory activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines, highlighting their potential as promising chemotherapeutic agents (Kaya et al., 2017).
β3-Adrenergic Receptor Agonism
Further investigations into the biological activities of related compounds have identified specific derivatives as potent and selective agonists of the human β3-adrenergic receptor. These findings are significant due to the therapeutic potential of β3-adrenergic receptor agonists in treating conditions like obesity and type 2 diabetes. Among the compounds studied, certain N-phenyl-(2-aminothiazol-4-yl)acetamides exhibited notable agonistic activity with functional selectivity over β1- and β2-adrenergic receptors, alongside significant hypoglycemic activity in diabetic rodent models (Maruyama et al., 2012).
Chemical Synthesis and Modification
The chemical synthesis and modification of N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide derivatives have also been a focus of research. Studies have explored the chemoselective acetylation of related phenol compounds using immobilized lipase, offering insights into efficient synthesis methods for antimalarial drug intermediates. This work underscores the potential of enzymatic approaches in achieving selective acetylation, critical for the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
Future research on this compound could involve determining its exact physical and chemical properties, synthesizing the compound and studying its reactivity, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For a more accurate analysis, specific studies or data on this compound would be needed.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-26-12-4-2-3-11(8-12)22-16(24)9-15-17(25)23-13-7-10(18(19,20)21)5-6-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOKXXLPIPZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
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